molecular formula C28H17NO9S B5092494 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID

4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID

Cat. No.: B5092494
M. Wt: 543.5 g/mol
InChI Key: ZESRCOGMCJVTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of carboxybenzenesulfonyl and phenoxy groups attached to a dihydroisoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The phenoxy and carboxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID is unique due to its combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-[5-[4-(4-carboxyphenyl)sulfonylphenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO9S/c30-25-23-14-9-20(15-24(23)26(31)29(25)18-5-1-16(2-6-18)27(32)33)38-19-7-12-22(13-8-19)39(36,37)21-10-3-17(4-11-21)28(34)35/h1-15H,(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRCOGMCJVTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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